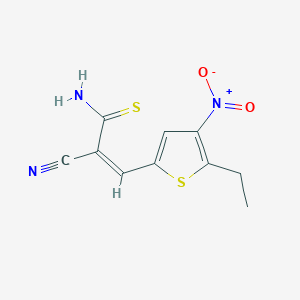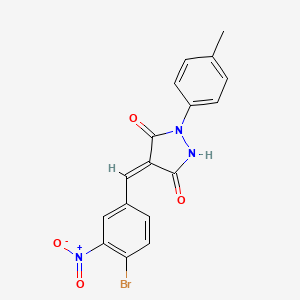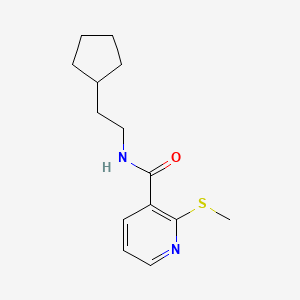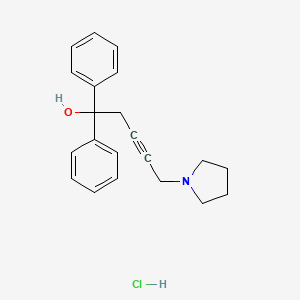![molecular formula C17H16Cl3N3O3 B4884571 N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide](/img/structure/B4884571.png)
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide, also known as BVT.2733, is a small molecule inhibitor that has shown promise in the treatment of various types of cancer. 2733.
Mecanismo De Acción
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide works by inhibiting the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the regulation of various cellular processes, including cell growth and proliferation. By inhibiting NMT, N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide disrupts the signaling pathways that promote cancer cell growth and division, leading to the death of cancer cells.
Biochemical and Physiological Effects
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. In addition, N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide has been shown to inhibit the formation of new blood vessels that supply nutrients to cancer cells, a process known as angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide is its specificity for cancer cells, which reduces the risk of side effects. In addition, N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide has been shown to be effective in combination with other cancer treatments, which may enhance its therapeutic potential. However, one limitation of N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide is its relatively short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for the development of N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide, which may help to identify patients who are most likely to benefit from treatment. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide in humans.
Métodos De Síntesis
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide can be synthesized using a multistep process involving the reaction of 2-nitrobenzoyl chloride with N-benzyl-N-methylamine, followed by the reaction with 2,2,2-trichloroethyl chloroformate. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer. In addition, N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
N-[1-[benzyl(methyl)amino]-2,2,2-trichloroethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3N3O3/c1-22(11-12-7-3-2-4-8-12)16(17(18,19)20)21-15(24)13-9-5-6-10-14(13)23(25)26/h2-10,16H,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDLRDGJEPIQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine](/img/structure/B4884493.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4884494.png)
![[1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4884500.png)
![5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4884520.png)


![1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4884536.png)
![5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4884549.png)
![5-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)isophthalic acid](/img/structure/B4884551.png)

![(2-methoxy-4-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4884566.png)
![3-chloro-N-cyclopentyl-4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4884574.png)
